1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one: Similar in structure but with a chlorine atom instead of bromine.
1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of both the trifluoromethylthio and bromopropanone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9BrF3NOS |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,15H2,1H3 |
InChI Key |
UQNBSYAESWHCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)SC(F)(F)F)Br |
Origin of Product |
United States |
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